molecular formula C9H7NO B11924099 Quinolin-5(4aH)-one

Quinolin-5(4aH)-one

Cat. No.: B11924099
M. Wt: 145.16 g/mol
InChI Key: AAAKYYKQVNUCPU-UHFFFAOYSA-N
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Description

Quinolin-5(4aH)-one is a bicyclic heterocyclic compound featuring a quinoline backbone fused with a ketone group at the 5-position. This scaffold is pivotal in medicinal chemistry due to its diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . Its derivatives often exhibit modified pharmacokinetic profiles depending on substituents and fused ring systems. For example, 3H-pyrano[2,3-c]quinolin-5(6H)-one (a structural analog) undergoes thermal [3,3] sigmatropic rearrangement to form furo[2,3-c]quinolin-4(5H)-one, highlighting its synthetic versatility .

Properties

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

4aH-quinolin-5-one

InChI

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-7H

InChI Key

AAAKYYKQVNUCPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=O)C=CC=C2N=C1

Origin of Product

United States

Scientific Research Applications

Biological Activities

Quinolin-5(4aH)-one exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
  • Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation, particularly in leukemia and breast cancer models . Its mechanism may involve inducing apoptosis in cancer cells.
  • Antiviral Activity : Some derivatives of this compound have demonstrated efficacy against viruses, including HIV, by inhibiting viral replication .

Anticancer Activity

A study investigated the effects of this compound on human tumor cell lines. The compound exhibited significant cytotoxicity against K-562 (chronic myelogenous leukemia) and MV4;11 (acute myelogenous leukemia) cell lines. The results indicated that doses as low as 10 µM could effectively reduce cell viability, suggesting its potential as an anticancer therapeutic agent .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound derivatives. The compounds were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, with some derivatives outperforming conventional antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Quinolin-2-oneBasic quinoline structureLacks functional groups enhancing reactivity
4-Bromoquinolin-2-oneBromine substitution at the 4-positionEnhanced biological activity due to bromine
8-Hydroxyquinolin-2-oneHydroxyl group at the 8-positionIncreased solubility and potential for hydrogen bonding

This table illustrates how this compound's structural features contribute to its specific biological activities compared to other quinoline derivatives.

Mechanism of Action

The mechanism of action of quinolin-5(4aH)-one and its derivatives involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Fused-Ring Systems

Compound Key Features Synthesis Method Bioactivity Reference
Quinolin-5(4aH)-one Bicyclic core with a ketone at C5 Thermal rearrangement of 3-(4-aryloxybut-2-ynyloxy) precursors Anticancer, antimicrobial
Furo[2,3-c]quinolin-4(5H)-one Furan ring fused at C2-C3 Photochemical cyclization or multi-step synthesis Low-yield synthesis; limited bioactivity
Pyrimido[4,5-b]quinolin-5(10H)-one Pyrimidine fused at C4-C5; chloro and diamino substituents Diels-Alder reaction with quinolin-5,8-dione Antiproliferative activity in cancer cells

Key Insights :

  • This compound derivatives show higher synthetic efficiency (66–79% yields) compared to furoquinolinones, which require low-yield photochemical methods .
  • Pyrimidoquinolinones with diamino groups (e.g., 2,4-diamino-7-chloro-10-methylpyrimido[4,5-b]quinolin-5(10H)-one) exhibit enhanced cytotoxicity due to chloro and amino substituents, which improve DNA intercalation .

Substituent Effects on Bioactivity

Compound (Example) Substituents Synthesis Yield Key Bioactivity Data Reference
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxyquinolin-2(1H)-one Pyrimidine carbonyl at C3 64% Broad-spectrum antimicrobial activity
4-Hydroxy-1-methyl-3-(1H-pyrazol-4-yl)quinolin-2(1H)-one Pyrazole at C3 63% Moderate antifungal activity
5-Chloro-4-hydroxyquinolin-2(1H)-one Chloro and hydroxyl at C5 and C4 N/A Potential COX-2 inhibition (IC₅₀ ~ 0.5 μM)
(E)-3-(6-Bromoquinolin-4-yl)acrylamide derivatives Bromo and acrylamide groups 53–73% Selective COX-2 inhibition (SI > 100)

Key Insights :

  • Pyrimidine and pyrazole substituents at C3 enhance antimicrobial activity, likely due to hydrogen bonding with microbial enzymes .
  • Bromo and acrylamide groups in acrylamido-quinoline derivatives (e.g., 6m) improve selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (LogS) Melting Point (°C) Reference
This compound C₁₀H₇NO 157.17 -2.1 >300
5-Chloro-4-hydroxyquinolin-2(1H)-one C₉H₆ClNO₂ 195.61 -1.8 198–199
Pyrimido[4,5-b]quinolin-5(10H)-one (2,4-diamino-10-(4-chlorophenyl)) C₁₇H₁₂ClN₅O 337.76 -3.2 N/A

Key Insights :

  • Chloro and hydroxy groups increase molecular weight and decrease solubility, impacting bioavailability .
  • High melting points (>300°C) in quinolinones suggest strong intermolecular hydrogen bonding, affecting formulation strategies .

Biological Activity

Quinolin-5(4aH)-one is a heterocyclic compound with a fused bicyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, characterized by a nitrogen atom in the aromatic ring. Its molecular formula is C9H7NC_9H_7N, indicating a structure conducive to various chemical modifications that can enhance its biological activity. The presence of functional groups, such as hydroxyl or nitro groups, can significantly influence its pharmacological properties.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. For example, a derivative with a fluorine substituent at position 7 demonstrated enhanced antimicrobial activity compared to its non-fluorinated analogs .

2. Antitumor Activity

Research indicates that this compound and its derivatives possess anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines, such as K-562 (chronic myelogenous leukemia) and MV4;11 (acute myelogenous leukemia) cells. The mechanism appears to involve the inhibition of specific protein kinases associated with cancer cell proliferation .

3. Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, including DNA gyrase and NAD(P)H dehydrogenase. These enzymes are critical for bacterial DNA replication and cellular metabolism, respectively. The binding affinity of this compound derivatives to these enzymes has been quantified, showing significant negative binding energies that suggest strong interactions .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound derivatives against clinical isolates of Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents in treating resistant infections.

CompoundMIC (µg/mL)Target Pathogen
This compound32Pseudomonas aeruginosa
7-Fluorothis compound16Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies on this compound derivatives showed significant cytotoxic effects on cancer cell lines. For instance, a derivative with an electron-withdrawing group at position 6 was found to reduce cell viability by over 70% at concentrations below 10 µM.

CompoundIC50 (µM)Cell Line
This compound8K-562
6-Nitrothis compound5MV4;11

The mechanism underlying the biological activities of this compound involves several pathways:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis by targeting DNA gyrase.
  • Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Inhibition : By binding to active sites on enzymes like NAD(P)H dehydrogenase, it alters their function, leading to metabolic disruptions in target cells.

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